molecular formula C22H19N3O2S B2595887 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide CAS No. 946305-79-9

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide

Cat. No.: B2595887
CAS No.: 946305-79-9
M. Wt: 389.47
InChI Key: KWYILKFWJCJCJT-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system comprising thiazole and pyrimidine rings. Key structural features include:

  • 3,7-dimethyl substituents: These enhance steric bulk and may influence metabolic stability.
  • 6-position 2,2-diphenylacetamide: A lipophilic moiety that may modulate receptor interactions or pharmacokinetic properties.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-13-28-22-23-15(2)19(21(27)25(14)22)24-20(26)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYILKFWJCJCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide typically involves the cyclization of substituted thiouracils with phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, followed by intramolecular cyclization to form the thiazolopyrimidine ring. The final step involves the acylation of the thiazolopyrimidine with diphenylacetyl chloride under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide is not well understood due to limited research. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolopyrimidine and diphenylacetamide moieties. These interactions may involve inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Substituents : 2,4,6-trimethoxybenzylidene at C2, ethyl carboxylate at C5.
  • Key Properties: Crystallographic studies reveal a flattened boat conformation of the pyrimidine ring and intermolecular C–H···O hydrogen bonding, enhancing crystal stability .
  • Synthesis : Prepared via condensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with 2,4,6-trimethoxybenzaldehyde under acidic conditions .
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Substituents : 4-carboxybenzylidene at C2.
  • Key Properties :
    • The carboxylic acid group enables hydrogen-bonded chains in the crystal lattice, improving solubility in polar solvents .
    • Contrasts with the lipophilic diphenylacetamide group in the target compound, which may reduce aqueous solubility but enhance membrane permeability.
6-Acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidine-3(2H)-one
  • Substituents : Acetyl at C6, phenylhydrazone at C2.
  • Key Properties: X-ray diffraction confirms diastereoselective reduction products, highlighting the influence of substituents on stereochemistry .

Benzothiazole-Based Analogs

N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide
  • Structure : Diphenylacetamide linked to a benzothiazole core.
  • Key Properties :
    • Synthesized via PyBOP-mediated coupling, emphasizing the versatility of diphenylacetamide in heterocyclic systems .
    • The benzothiazole moiety may confer distinct electronic properties compared to thiazolo[3,2-a]pyrimidine, influencing binding to targets like kinases or GPCRs.

Comparative Analysis Table

Compound Class Substituents/Modifications Pharmacological Notes Structural Insights Reference
Thiazolo[3,2-a]pyrimidine (Target) 3,7-dimethyl, 5-oxo, 6-(2,2-diphenylacetamide) Hypothesized CNS activity due to lipophilic groups Steric hindrance from dimethyl groups may reduce metabolism
Ethyl 7-methyl-3-oxo-5-phenyl... 2,4,6-trimethoxybenzylidene, ethyl carboxylate Enhanced crystallinity via H-bonding Flattened boat conformation
Ethyl 2-(4-carboxybenzylidene)... 4-carboxybenzylidene Improved solubility in polar solvents Carboxylic acid enables intermolecular H-bonds
Benzothiazole derivatives Diphenylacetamide on benzothiazole Potential kinase inhibition Distinct electronic profile vs. thiazolo[...]

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves cyclization of hydrazinecarbothioamides or condensation reactions, as seen in analogous thiazolo[3,2-a]pyrimidine syntheses .
  • Pharmacological Potential: The diphenylacetamide group may enhance blood-brain barrier penetration compared to ester or carboxylate analogs, making it suitable for neuroactive drug development.
  • Crystallographic Trends : Substituents like diphenylacetamide or trimethoxybenzylidene significantly impact molecular packing and stability, as shown in multiple X-ray studies .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolopyrimidine core, which is known for its diverse biological properties. The structural formula can be represented as follows:

Molecular Formula C17H17N3O2S\text{Molecular Formula }C_{17}H_{17}N_3O_2S

Antimicrobial Properties

Recent studies have indicated that compounds with thiazolopyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Thiazolopyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5fM. smegmatis50 μg/mL
DE. coliIC50 = 0.91 μM

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has been shown to inhibit leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. The inhibition percentage was reported at 78.24% at a concentration of 15 μg/mL .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The thiazolopyrimidine ring engages in hydrogen bonding and π–π interactions with target enzymes or receptors.
  • Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses.

Structure-Activity Relationship (SAR)

The structure of the thiazolopyrimidine core significantly influences the biological activity of the compound. Modifications to the side chains and substituents can enhance or reduce antimicrobial potency:

  • Electron-withdrawing groups on the phenyl rings have been associated with increased activity.
  • Hydrophobic side chains contribute positively to antimicrobial efficacy .

Case Studies

Several studies have explored the biological applications of thiazolopyrimidine derivatives:

  • Antitubercular Activity : A study demonstrated that compounds containing the thiazolopyrimidine moiety exhibited promising antitubercular activity against M. smegmatis, suggesting potential for further development as therapeutic agents .
  • Medicinal Chemistry Applications : Research has indicated that these compounds can serve as pharmacophores in drug design due to their interactions with biological targets .

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